molecular formula C16H15N3O2S B2585354 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034314-98-0

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2585354
CAS No.: 2034314-98-0
M. Wt: 313.38
InChI Key: WSHJLPYGXLGANH-UHFFFAOYSA-N
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Description

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of furan, pyridine, and thiophene rings in its structure suggests it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a 5-(furan-3-yl)pyridine intermediate. This can be achieved through a Suzuki coupling reaction between a furan-3-boronic acid and a 5-bromopyridine under palladium catalysis.

    Urea Formation: The intermediate is then reacted with thiophen-2-ylmethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced, particularly at the urea linkage, using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Reduced urea derivatives.

    Substitution: Halogenated or aminated derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and possible biological activity.

    Industry: Could be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The exact mechanism of action for 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The heterocyclic rings could facilitate binding to specific sites on proteins or nucleic acids, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure but without the methyl group on the thiophene ring.

    1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of furan, pyridine, and thiophene rings, which may confer distinct electronic and steric properties. This uniqueness can lead to specific interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(19-10-15-2-1-5-22-15)18-8-12-6-14(9-17-7-12)13-3-4-21-11-13/h1-7,9,11H,8,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHJLPYGXLGANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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